4-(3-Aminoazetidine-1-carbonyl)benzonitrile 4-(3-Aminoazetidine-1-carbonyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1483540-09-5
VCID: VC3067423
InChI: InChI=1S/C11H11N3O/c12-5-8-1-3-9(4-2-8)11(15)14-6-10(13)7-14/h1-4,10H,6-7,13H2
SMILES: C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

4-(3-Aminoazetidine-1-carbonyl)benzonitrile

CAS No.: 1483540-09-5

Cat. No.: VC3067423

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Aminoazetidine-1-carbonyl)benzonitrile - 1483540-09-5

Specification

CAS No. 1483540-09-5
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name 4-(3-aminoazetidine-1-carbonyl)benzonitrile
Standard InChI InChI=1S/C11H11N3O/c12-5-8-1-3-9(4-2-8)11(15)14-6-10(13)7-14/h1-4,10H,6-7,13H2
Standard InChI Key JMTYZOOXQZXAFG-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N
Canonical SMILES C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N

Introduction

Analytical Characterization

The analytical characterization of 4-(3-Aminoazetidine-1-carbonyl)benzonitrile and related compounds typically involves multiple complementary techniques to confirm structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation of azetidine derivatives. Based on information from related compounds, the following characteristic signals would be expected:

  • Azetidine protons typically resonate in the range of δ 2-4 ppm in ¹H NMR spectra

  • The aromatic protons of the benzonitrile group would appear in the δ 7-8 ppm region

  • The amino group protons would generally show as a broad signal, potentially in the δ 1.5-2.5 ppm range

Mass Spectrometry (MS) provides confirmation of the molecular weight and fragmentation pattern. For 4-(3-Aminoazetidine-1-carbonyl)benzonitrile (MW: 201.22), the molecular ion peak would be expected at m/z 201, with characteristic fragmentation patterns involving cleavage at the carbonyl linkage.

Infrared (IR) spectroscopy would reveal characteristic absorption bands:

  • Nitrile group (C≡N) stretching around 2200-2240 cm⁻¹

  • Carbonyl (C=O) stretching around 1630-1650 cm⁻¹

  • Primary amine (NH₂) stretching around 3300-3500 cm⁻¹

X-ray crystallography, when applicable, provides definitive confirmation of the three-dimensional structure and relative configurations, as demonstrated with related azetidine compounds . This technique has been particularly valuable in determining the stereochemical relationships in substituted azetidines.

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of synthesized compounds and monitoring reaction progress during synthesis.

Current Research and Future Directions

Research involving 4-(3-Aminoazetidine-1-carbonyl)benzonitrile and related azetidine derivatives represents an active area in medicinal chemistry and organic synthesis. The development of novel synthetic methodologies, such as radical strain-release photocatalysis, has expanded access to functionalized azetidines with potential pharmaceutical applications .

Current research directions include:

  • Exploration of diverse functionalization strategies for the azetidine scaffold

  • Investigation of structure-activity relationships in azetidine-based compounds

  • Application of azetidine derivatives as building blocks in complex molecule synthesis

  • Development of azetidine-containing compounds as enzyme inhibitors and receptor modulators

The radical photocatalysis approach has demonstrated particular promise in creating densely functionalized azetidines, offering new opportunities for accessing previously challenging molecular architectures . This methodology allows for the incorporation of various functional groups, potentially expanding the chemical space accessible for drug discovery efforts.

Future research may focus on:

  • Further optimization of synthetic routes to aminoazetidine derivatives

  • Comprehensive biological evaluation of these compounds across multiple therapeutic targets

  • Exploration of the effects of substitution patterns on biological activity and physicochemical properties

  • Development of structure-based design approaches leveraging the unique spatial properties of the azetidine ring

The potential for synthetic manipulation of azetidine products to reveal key amino functionalities has been demonstrated, highlighting the versatility of these scaffolds in accessing diverse chemical space . This synthetic utility enhances the value of compounds like 4-(3-Aminoazetidine-1-carbonyl)benzonitrile as intermediates in the development of more complex bioactive molecules.

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